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Introduction

The emergence of multidrug-resistant Gram-negative bacteria represents a significant

challenge in clinical practice, necessitating the development and strategic deployment of novel

antimicrobial agents. Ceftazidime-avibactam (Caz-Avi), a combination of a third-generation

cephalosporin and a β-lactamase inhibitor, has demonstrated efficacy against a broad

spectrum of resistant pathogens.[1] This guide provides a comparative analysis of ceftazidime-

avibactam used in combination with other antibacterial agents, with a focus on supporting

experimental data from both clinical and in vitro studies. This document is intended for

researchers, scientists, and drug development professionals to facilitate an objective evaluation

of these therapeutic strategies.

Mechanism of Action: Ceftazidime-Avibactam
Ceftazidime exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which

are essential enzymes in the synthesis of the bacterial cell wall. This binding inhibits the cross-

linking of peptidoglycan, leading to cell wall disruption and bacterial lysis.[2] Avibactam is a

non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a wide range

of β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some

class D (e.g., OXA-48) enzymes.[1][3] Unlike some other β-lactamase inhibitors, avibactam's

mechanism is reversible.[1]
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Ceftazidime-Avibactam's dual mechanism of action.

Clinical Performance in Combination Therapy
Clinical trials have evaluated ceftazidime-avibactam in various combination regimens for

treating complicated infections. Below is a summary of key comparative studies.

Ceftazidime-Avibactam vs. Meropenem
For complicated intra-abdominal infections (cIAI) and hospital-acquired/ventilator-associated

pneumonia (HAP/VAP), ceftazidime-avibactam has been compared to meropenem, a broad-

spectrum carbapenem. In cIAI, a pooled analysis of three randomized controlled trials showed

a similar clinical cure rate for ceftazidime-avibactam (in combination with metronidazole) and

meropenem.[4] For HAP/VAP, the REPROVE trial demonstrated that ceftazidime-avibactam

was non-inferior to meropenem for 28-day all-cause mortality and clinical cure rates.[5]

Ceftazidime-Avibactam vs. Polymyxins
Against carbapenem-resistant Enterobacteriaceae (CRE), ceftazidime-avibactam has been

compared to colistin, a polymyxin antibiotic often used as a last-resort treatment. A prospective

observational study found that patients treated with ceftazidime-avibactam had a significantly

lower 30-day all-cause hospital mortality rate compared to those treated with colistin (9% vs.

32%).[6] Another study comparing ceftazidime-avibactam with or without aztreonam to colistin

for CRE infections found a lower rate of clinical failure at day 14 in the ceftazidime-avibactam-

containing arms.[7][8]
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Table 1: Clinical Outcomes of Ceftazidime-Avibactam vs.
Comparator Therapies

Therapy Indication Comparator N (Patients)
Clinical
Cure Rate
(%)

30-Day
Mortality
Rate (%)

Ceftazidime-

Avibactam

Complicated

Intra-

Abdominal

Infections

(cIAI)

Meropenem

835 (CAZ-

AVI), 842

(Meropenem)

81.6% vs

85.1%
Not Reported

Ceftazidime-

Avibactam

Hospital-

Acquired/Ven

tilator-

Associated

Pneumonia

(HAP/VAP)

Meropenem

436 (CAZ-

AVI), 434

(Meropenem)

67.2% vs

69.1%
9.6% vs 8.3%

Ceftazidime-

Avibactam

Carbapenem-

Resistant

Enterobacteri

aceae (CRE)

Infections

Colistin
38 (CAZ-AVI),

99 (Colistin)
Not Reported 9% vs 32%

Ceftazidime-

Avibactam +

Aztreonam

Carbapenem-

Resistant

Enterobacteri

aceae (CRE)

Infections

Colistin

59 (CAZ-

AVI+AZT), 30

(Colistin)

Lower clinical

failure at day

14 (HR=0.78)

Not Reported

In Vitro Synergy Studies
In vitro studies are crucial for identifying promising antibiotic combinations. The synergy

between ceftazidime-avibactam and other agents, particularly against metallo-β-lactamase

(MBL)-producing Enterobacterales, has been a key area of investigation.

Ceftazidime-Avibactam plus Aztreonam
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Aztreonam, a monobactam, is stable against hydrolysis by MBLs but is often ineffective due to

co-production of other β-lactamases like ESBLs and AmpC.[9] Avibactam can inhibit these co-

produced enzymes, thereby restoring aztreonam's activity against MBL-producing strains.[9]

This synergistic interaction has been consistently demonstrated in vitro.

Co-produced β-Lactamases

MBL-producing
Enterobacterales

Metallo-β-Lactamase
(e.g., NDM, VIM)

Other β-Lactamases
(e.g., ESBL, AmpC, KPC)

Aztreonam

Stable Against Hydrolyzes

Bacterial Lysis

Leads to

Avibactam
(from Caz-Avi)

Inhibits

Click to download full resolution via product page

Synergistic mechanism of Caz-Avi and Aztreonam.

Table 2: In Vitro Synergy of Ceftazidime-Avibactam
Combinations against Resistant Enterobacterales
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Combination Organism Type Method
Synergy Rate
(%)

Key Finding

Ceftazidime-

Avibactam +

Aztreonam

Metallo-β-

lactamase

(MBL)-producing

Enterobacterales

E-strip 100%

Restored

Aztreonam

susceptibility.[9]

Ceftazidime-

Avibactam +

Aztreonam

Carbapenemase-

producing

Enterobacterales

Disk Diffusion &

E-test
50.73%

Potential colistin-

sparing option.

[10]

Ceftazidime-

Avibactam +

Aztreonam

KPC or NDM-

producing

Enterobacterales

Checkerboard 100% (NDM)

Synergistic

against NDM

producers.[11]

Experimental Protocols
Standardized methodologies are essential for the accurate assessment of antibiotic synergy.

The following are detailed protocols for checkerboard and time-kill assays.

Checkerboard Microdilution Assay
This method determines the fractional inhibitory concentration (FIC) index to quantify the

degree of synergy or antagonism between two antimicrobial agents.[12]
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Workflow for the checkerboard microdilution assay.
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Methodology:

Preparation of Reagents: Prepare stock solutions of each antibiotic. Perform serial two-fold

dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to at least double the expected

minimum inhibitory concentration (MIC).[12]

Plate Setup: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Serially

dilute the first antibiotic along the y-axis and the second antibiotic along the x-axis.[12]

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity

standard from a fresh culture. Dilute this suspension to achieve a final concentration of

approximately 5 x 10^5 CFU/mL in each well.[12]

Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial

inoculum. Incubate the plates at 35°C for 16-24 hours under aerobic conditions.[12]

Data Analysis: Determine the MIC of each drug alone and in combination by identifying the

lowest concentration that inhibits visible bacterial growth. Calculate the Fractional Inhibitory

Concentration (FIC) index using the formula: FICI = (MIC of Drug A in combination / MIC of

Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is typically

defined as an FICI of ≤ 0.5, indifference as an FICI between >0.5 and ≤4.0, and antagonism

as an FICI of > 4.0.[13]

Time-Kill Assay
This dynamic assay evaluates the bactericidal activity of antibiotics over time.[14]

Methodology:

Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks

containing fresh CAMHB.[14][15]

Antibiotic Addition: Add the antibiotic(s) to the flasks at the desired concentrations (e.g., 1x

MIC, 2x MIC). Include a growth control flask without any antibiotic.
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Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw

aliquots from each flask. Perform serial dilutions in a suitable neutralizer (e.g., sterile saline)

and plate onto agar plates for viable colony counts.[14]

Incubation and Counting: Incubate the agar plates at 37°C for 18-24 hours and count the

number of colonies (CFU/mL).

Data Analysis: Plot the log10 CFU/mL against time for each antibiotic combination and

control. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the

combination compared to the most active single agent. Bactericidal activity is defined as a ≥

3-log10 reduction in CFU/mL from the initial inoculum.[11][15]

Conclusion
Ceftazidime-avibactam stands as a valuable agent in the treatment of infections caused by

multidrug-resistant Gram-negative bacteria. Clinical data supports its use as a viable alternative

to carbapenems and polymyxins in specific contexts. Furthermore, in vitro studies highlight its

potential in synergistic combinations, particularly with aztreonam, to address the challenge of

MBL-producing pathogens. The selection of an appropriate therapeutic strategy should be

guided by susceptibility testing, clinical evidence, and a thorough understanding of the

underlying resistance mechanisms. The experimental protocols detailed herein provide a

framework for the continued investigation and validation of novel antibiotic combinations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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